![molecular formula C19H21N3O4 B4892095 1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine](/img/structure/B4892095.png)
1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine, commonly known as MNBP, is a chemical compound that has shown potential in scientific research applications. MNBP is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
MNBP has been shown to act as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, while the 5-HT2A receptor is involved in the regulation of cognition, perception, and behavior. MNBP has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
MNBP has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. It has also been shown to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease. MNBP has been shown to act as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. MNBP has also been shown to possess radioprotective properties.
Advantages and Limitations for Lab Experiments
MNBP has shown potential as a research tool for studying the regulation of mood, anxiety, and stress through the 5-HT1A receptor. MNBP has also shown potential as a research tool for studying cognition, perception, and behavior through the 5-HT2A receptor. MNBP has potential as a radioprotective agent and as a potential treatment for Alzheimer's disease. However, the limitations of MNBP include its low solubility in water, which may limit its use in in vivo studies.
Future Directions
For MNBP research include further studies on its potential as a radioprotective agent and as a potential treatment for Alzheimer's disease. Further studies on the mechanism of action of MNBP and its potential as a research tool for studying the regulation of mood, anxiety, and stress and cognition, perception, and behavior are also needed. Additionally, further studies on the synthesis and optimization of MNBP are needed to improve its solubility in water and its potential as a research tool.
Synthesis Methods
MNBP was first synthesized by K. Takahashi et al. in 2006 using a one-pot reaction method. The method involved the reaction of 4-methoxy-2-nitroaniline with 4-methylbenzoyl chloride in the presence of piperazine and triethylamine as a base. The reaction was carried out in dichloromethane, and the product was obtained in moderate yield after purification.
Scientific Research Applications
MNBP has been studied for its potential applications in scientific research. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. MNBP has also been studied for its potential as a radioprotective agent and as a potential treatment for Alzheimer's disease. MNBP has been shown to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-14-3-5-15(6-4-14)19(23)21-11-9-20(10-12-21)17-8-7-16(26-2)13-18(17)22(24)25/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDQWSPFUXFSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.